molecular formula C21H24N2O7 B106792 Z-Tyr-Ser methyl ester CAS No. 15364-45-1

Z-Tyr-Ser methyl ester

Cat. No. B106792
CAS RN: 15364-45-1
M. Wt: 416.4 g/mol
InChI Key: UVWDERLOWWHARO-UHFFFAOYSA-N
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Description

Z-Tyr-Ser methyl ester is a chemical compound with the empirical formula C21H24N2O7 . It has a molecular weight of 416.42 . The SMILES string for this compound is COC(=O)C(CO)NC(=O)C(Cc1ccc(O)cc1)NC(=O)OCc2ccccc2 .


Synthesis Analysis

The synthesis of esters like Z-Tyr-Ser methyl ester typically involves the reaction between alcohols and carboxylic acids, a process known as esterification . This reaction can be catalyzed by an acid or a base . Another method involves the use of immobilized lipases in solvent-free reactions for enzymatic esterification .


Molecular Structure Analysis

The molecular structure of Z-Tyr-Ser methyl ester can be analyzed using mass spectrometry . The molecular ion at m/z = 270 is clearly seen, as is an ion at 239 ([M-31] +) representing loss of a methoxyl group, confirming that it is indeed a methyl ester .


Chemical Reactions Analysis

Esters like Z-Tyr-Ser methyl ester undergo various chemical reactions. One such reaction is hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group . The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Z-Tyr-Ser methyl ester has a storage temperature of -20°C . Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Future Directions

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have shown potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials . This suggests that compounds like Z-Tyr-Ser methyl ester could have potential applications in these areas in the future .

properties

IUPAC Name

methyl 3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWDERLOWWHARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398933
Record name Z-Tyr-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr-Ser methyl ester

CAS RN

15364-45-1
Record name Z-Tyr-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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